molecular formula C13H11FN2OS B2988708 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-57-3

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No. B2988708
CAS RN: 865181-57-3
M. Wt: 262.3
InChI Key: AWLNPYBPPYJKIU-SQFISAMPSA-N
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Description

The compound “(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a complex organic molecule. It is built up from a 4-fluoro-benzyl-idene moiety and a di-hydro-benzo-thia-zine unit with a propynyl substituent . The heterocyclic portion of the di-hydro-benzo-thia-zine unit adopts a shallow boat conformation with the propynyl substituent nearly perpendicular to it .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis and biological evaluation of 6-fluoro-3- (piperidin-4-yl)benzo [d]isoxazole sulfonamide hybrids are discussed . All the synthesized molecules were assessed for anti-cancer and anti-TB activities using in vitro and in silico methods .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a dihedral angle of 43.02 (6)° between the two benzene rings . In the crystal, C-H Flurphen ⋯F Flurphen (Flurphen = fluoro-phen-yl) hydrogen bonds link the molecules into inversion dimers, enclosing 22 (8) ring motifs, with the dimers forming oblique stacks along the a -axis direction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. The compound is characterized by a dihedral angle of 43.02 (6)° between the two benzene rings . The compound forms inversion dimers in the crystal, linked by C-H Flurphen ⋯F Flurphen (Flurphen = fluoro-phen-yl) hydrogen bonds .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging Agent

This compound has been used in the development of a novel PET tracer for detecting Neurofibrillary Tangles (NFTs). NFTs, made up of aggregated tau protein, have been identified as the pathologic hallmark of several neurodegenerative diseases including Alzheimer’s disease . The compound exhibits high specificity and selectivity for binding to NFTs, with suitable physicochemical properties and in vivo pharmacokinetics .

Anti-Tubercular Agents

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis of Benzoxazole Derivatives

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Multicomponent Reactions (MCRs)

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the molecular docking study with CDK8 as a possible target for anti-cancer activity demonstrated that certain compounds have a good binding affinity against CDK8 (PDB 6T41) protein .

Future Directions

The compound and its related compounds show potential in anti-cancer and anti-TB activities . Future research could focus on further understanding the mechanism of action and optimizing the synthesis process for potential therapeutic applications.

properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLNPYBPPYJKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

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